[(5-Chlorobenzo[d]thiazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate [(5-Chlorobenzo[d]thiazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate
Brand Name: Vulcanchem
CAS No.: 845879-03-0
VCID: VC6612824
InChI: InChI=1S/C11H8ClN3S4/c1-16-10(14-5-13)17-6-18-11-15-8-4-7(12)2-3-9(8)19-11/h2-4H,6H2,1H3
SMILES: CSC(=NC#N)SCSC1=NC2=C(S1)C=CC(=C2)Cl
Molecular Formula: C11H8ClN3S4
Molecular Weight: 345.9

[(5-Chlorobenzo[d]thiazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate

CAS No.: 845879-03-0

Cat. No.: VC6612824

Molecular Formula: C11H8ClN3S4

Molecular Weight: 345.9

* For research use only. Not for human or veterinary use.

[(5-Chlorobenzo[d]thiazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate - 845879-03-0

Specification

CAS No. 845879-03-0
Molecular Formula C11H8ClN3S4
Molecular Weight 345.9
IUPAC Name [(5-chloro-1,3-benzothiazol-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide
Standard InChI InChI=1S/C11H8ClN3S4/c1-16-10(14-5-13)17-6-18-11-15-8-4-7(12)2-3-9(8)19-11/h2-4H,6H2,1H3
Standard InChI Key WCADWUIDMUAELF-GXDHUFHOSA-N
SMILES CSC(=NC#N)SCSC1=NC2=C(S1)C=CC(=C2)Cl

Introduction

Structural and Molecular Characteristics

The molecular formula of [(5-chlorobenzo[d]thiazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate is C₁₁H₈ClN₃S₄, with a molecular weight of 353.94 g/mol . The compound’s backbone consists of a benzo[d]thiazole ring system, a bicyclic structure featuring a benzene ring fused to a thiazole (a five-membered ring containing nitrogen and sulfur). Key structural features include:

  • A chlorine atom at the 5-position of the benzothiazole ring, which influences electronic properties and reactivity.

  • A thioether linkage (–S–CH₂–) at the 2-position, connecting the benzothiazole core to a methyl cyanocarbonimidodithioate group (–N=C(SCH₃)S–).

This combination of electron-withdrawing (chlorine) and electron-donating (sulfur) groups creates a polarized electronic environment, potentially enhancing its suitability for nucleophilic or electrophilic reactions .

Synthesis and Derivative Chemistry

While no direct synthesis route for CAS 845879-03-0 is documented in the provided sources, analogous benzothiazole derivatives offer insights into plausible methodologies. For example, 4-chloro-2-mercaptobenzothiazole (CAS 1849-65-6), a related compound, is synthesized via cyclization reactions of chlorinated anilines with carbon disulfide under basic conditions . Extending this approach, the target compound could be synthesized through:

  • Thiolation: Introducing a thiol group (–SH) at the 2-position of 5-chlorobenzo[d]thiazole.

  • Alkylation: Reacting the thiol with methylene bromide to form the –S–CH₂– bridge.

  • Functionalization: Coupling the intermediate with cyanocarbonimidodithioate reagents.

A comparative analysis of synthesis challenges includes the sensitivity of sulfur-containing groups to oxidation, necessitating inert atmospheres and low-temperature conditions .

Physicochemical Properties

Property data for CAS 845879-03-0 is sparse, but inferences can be drawn from structurally similar compounds:

Property[(5-Chlorobenzo[d]thiazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate4-Chloro-2-mercaptobenzothiazole 5-Chlorobenzo[d]thiazole
Molecular FormulaC₁₁H₈ClN₃S₄C₇H₄ClNS₂C₇H₄ClNS
Molecular Weight353.94 g/mol201.7 g/mol169.63 g/mol
Melting PointNot reported209–210°CNot reported
Boiling PointNot reported329°CNot reported
DensityNot reported1.60 g/cm³N/A
SolubilityLikely low in water (hydrophobic groups)Insoluble in water Insoluble in water

The cyanocarbonimidodithioate group introduces additional sulfur atoms, which may enhance metal-chelating capabilities but reduce solubility in polar solvents .

Future Research Directions

  • Synthetic Optimization: Developing scalable routes to improve yield and purity.

  • Biological Screening: Evaluating antimicrobial, anticancer, or enzyme-inhibitory potential.

  • Materials Studies: Investigating coordination polymers or conductive materials derived from metal complexes.

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